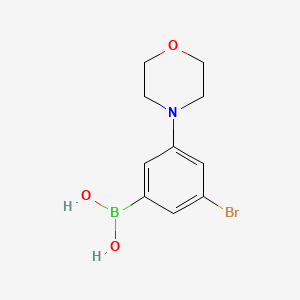

3-Bromo-5-morpholinophenylboronic acid

Beschreibung

Significance of Arylboronic Acids in Modern Organic Chemistry

Arylboronic acids are of paramount importance in modern organic chemistry, primarily due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. nih.gov This reaction allows for the efficient and versatile formation of carbon-carbon (C-C) bonds, a fundamental process in the synthesis of a vast array of organic compounds. nih.gov Their stability, low toxicity, and ease of handling have contributed to their widespread use in academic and industrial research. nih.gov

Beyond C-C bond formation, the utility of arylboronic acids extends to the formation of carbon-heteroatom bonds, including C-N and C-O bonds, further broadening their synthetic applicability. nih.gov They serve as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.gov The reactivity of the boronic acid moiety, coupled with the diverse functionalities that can be incorporated into the aryl ring, makes them highly versatile reagents.

Overview of Halogenated and Amine-Substituted Phenylboronic Acids in Chemical Research

The strategic placement of halogen atoms and amine functionalities on phenylboronic acid scaffolds significantly enhances their utility in chemical research, particularly in the realm of medicinal chemistry.

Halogenated Phenylboronic Acids: The introduction of halogens, such as bromine, onto the phenyl ring provides a reactive handle for further chemical transformations. The carbon-bromine bond can participate in a variety of cross-coupling reactions, allowing for the sequential and controlled construction of complex molecular architectures. This feature is invaluable in the synthesis of biaryl compounds and other intricate structures. google.com

Amine-Substituted Phenylboronic Acids: The incorporation of amine groups, such as the morpholine (B109124) moiety, can impart desirable physicochemical properties to the molecule. Morpholine, a common pharmacophore in drug discovery, is known to improve aqueous solubility, metabolic stability, and bioavailability of drug candidates. lifechemicals.comsci-hub.se Its presence can also influence the electronic properties of the phenylboronic acid, thereby modulating its reactivity. The morpholine ring is a feature in several commercially available drugs. lifechemicals.com

Rationale for Focused Investigation on 3-Bromo-5-morpholinophenylboronic Acid

The focused investigation of this compound stems from its unique trifunctional nature. This compound synergistically combines the key attributes of its constituent parts:

The Boronic Acid Group: Serves as the primary reactive site for Suzuki-Miyaura and other cross-coupling reactions, enabling the formation of a critical C-C bond.

The Bromo Substituent: Acts as a secondary, orthogonal reactive site. After an initial coupling reaction at the boronic acid position, the bromine atom can be utilized in a subsequent cross-coupling reaction, allowing for the synthesis of complex, unsymmetrical tri-substituted aromatic compounds.

The Morpholine Moiety: This group is incorporated to enhance the "drug-like" properties of the resulting molecules. lifechemicals.comsci-hub.se Its presence can improve solubility and other pharmacokinetic parameters, making the final compounds more suitable for biological applications. lifechemicals.comsci-hub.se

This combination of functionalities makes this compound a highly valuable and versatile building block for the synthesis of libraries of complex molecules, particularly in the context of drug discovery and medicinal chemistry. It allows for the rapid generation of diverse structures from a single, readily available starting material.

Scope and Objectives of Academic Inquiry into this compound

The primary scope of academic and industrial inquiry into this compound revolves around its application as a synthetic intermediate. The main objectives of its use in research include:

Synthesis of Novel Heterocyclic Compounds: Utilizing the dual reactive sites to construct complex heterocyclic scaffolds, which are prevalent in many biologically active molecules.

Development of Kinase Inhibitors and Other Therapeutics: The morpholine group is a known feature in many kinase inhibitors. sci-hub.se Therefore, this compound is a key starting material for the synthesis of new potential drug candidates targeting kinases and other biological targets.

Combinatorial Chemistry and Library Synthesis: The trifunctional nature of the molecule makes it an ideal candidate for combinatorial chemistry approaches, allowing for the rapid synthesis of a large number of diverse compounds for high-throughput screening.

Exploration of Reaction Methodologies: Investigating the selective and sequential reactivity of the boronic acid and bromo groups to develop new and efficient synthetic methodologies.

Chemical Compound Information

Structure

2D Structure

Eigenschaften

IUPAC Name |

(3-bromo-5-morpholin-4-ylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BBrNO3/c12-9-5-8(11(14)15)6-10(7-9)13-1-3-16-4-2-13/h5-7,14-15H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWNLKBOIZQUEHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Br)N2CCOCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BBrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681714 | |

| Record name | [3-Bromo-5-(morpholin-4-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256355-10-8 | |

| Record name | B-[3-Bromo-5-(4-morpholinyl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-Bromo-5-(morpholin-4-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromo 5 Morpholinophenylboronic Acid

Established and Emerging Synthetic Pathways to Arylboronic Acids

The creation of aryl-boron bonds is a cornerstone of modern organic synthesis, with several reliable methods available.

The Miyaura borylation reaction stands as the most prevalent method for synthesizing aryl boronic acids and their esters. acs.orgresearchgate.net This palladium-catalyzed cross-coupling reaction typically involves an aryl halide or triflate with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). alfa-chemistry.comorganic-chemistry.org The reaction is conducted in the presence of a base, with potassium acetate (B1210297) (KOAc) being a conventional choice. acs.orgalfa-chemistry.com

For the synthesis of 3-Bromo-5-morpholinophenylboronic acid, a plausible precursor would be 1,3-dibromo-5-morpholinobenzene. A selective borylation at one of the C-Br bonds would yield the desired product. The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the diboron reagent and reductive elimination to furnish the arylboronic ester and regenerate the catalyst. alfa-chemistry.com The resulting boronic ester can then be hydrolyzed to the corresponding boronic acid. The reaction conditions are generally mild and tolerate a wide array of functional groups. organic-chemistry.orgresearchgate.net

A typical Miyaura borylation reaction is depicted below: Ar-X + B₂pin₂ ---[Pd catalyst, Base]---> Ar-Bpin + X-Bpin (where Ar-X is the aryl halide, and Ar-Bpin is the arylboronic ester)

Recent advancements have focused on improving the efficiency and mildness of this reaction. For instance, the use of lipophilic carboxylate bases like potassium 2-ethylhexanoate (B8288628) has been shown to enable the reaction to proceed at temperatures as low as 35 °C with reduced catalyst loading. acs.orgresearchgate.netnih.gov

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. organic-chemistry.org This method utilizes a directing metalation group (DMG) to guide the deprotonation of the ortho-position by a strong organolithium base. organic-chemistry.org The resulting aryllithium species is then quenched with an electrophile, such as a trialkyl borate (B1201080) (e.g., trimethyl borate or triisopropyl borate), to form the boronic ester, which upon hydrolysis gives the arylboronic acid. nih.govacs.org

In the context of this compound, the morpholine (B109124) group could potentially serve as a DMG. However, the DoM strategy typically directs functionalization to the position ortho to the DMG. organic-chemistry.org Given the meta relationship between the morpholino and bromo substituents and the desired boronic acid group, a direct DoM approach on a pre-existing 3-bromo-5-morpholinobenzene scaffold would not be the most straightforward route. An alternative DoM strategy could involve a different substitution pattern on the starting material, where the directing group facilitates borylation at the desired position, followed by subsequent chemical modifications. One-pot DoM-boronation-Suzuki-Miyaura cross-coupling sequences have been developed for pyridine (B92270) derivatives, which avoid the isolation of potentially unstable pyridyl boronic acids. nih.gov

The synthesis of complex molecules like this compound can be achieved through a multi-step sequence, which allows for the precise installation of each functional group. youtube.com A logical retrosynthetic analysis would involve disconnecting the molecule at key bonds to identify simpler starting materials.

One possible multi-step pathway could begin with a readily available starting material like 1,3-dibromobenzene (B47543). chemicalbook.com The synthesis could proceed through the following steps:

Lithiation and Borylation: A selective lithium-halogen exchange at one of the bromine atoms of 1,3-dibromobenzene using an organolithium reagent (e.g., n-butyllithium) at low temperature, followed by quenching with a trialkyl borate, would yield 3-bromophenylboronic acid or its ester. chemicalbook.com

Nitration: Subsequent nitration of the 3-bromophenylboronic acid derivative would likely introduce a nitro group at the 5-position due to the directing effects of the existing substituents.

Reduction: The nitro group can then be reduced to an amino group (-NH₂).

Morpholine Installation: Finally, the amino group can be converted to the morpholino group through a double N-alkylation reaction with a suitable dielectrophile, such as bis(2-chloroethyl) ether, or via other established methods for amine elaboration.

Alternatively, a Buchwald-Hartwig amination reaction could be employed earlier in the synthesis to introduce the morpholine moiety onto the aromatic ring, followed by borylation. The specific sequence of these steps would need to be carefully planned to manage regioselectivity and functional group compatibility. nih.gov

Optimization of Reaction Conditions and Process Efficiency

To ensure high yields, purity, and cost-effectiveness, the optimization of reaction parameters is crucial in the synthesis of this compound.

The choice of the palladium catalyst and its associated ligand is a critical factor in the success of Miyaura borylation reactions. nih.gov While early methods used catalysts like Pd(PPh₃)₄ or PdCl₂(dppf), modern approaches often employ more sophisticated catalytic systems. alfa-chemistry.comresearchgate.net

Buchwald's biaryl phosphine (B1218219) ligands, such as XPhos and SPhos, are highly effective for the borylation of aryl chlorides and bromides, often allowing for lower catalyst loadings and milder reaction conditions. rsc.orgresearchgate.net For instance, the use of an XPhos-Pd-G2 precatalyst has been shown to be exceptionally active for the borylation of aryl chlorides at room temperature. rsc.org The selection of the ligand can significantly impact the reaction's scope, efficiency, and functional group tolerance. researchgate.netresearchgate.net

Table 1: Effect of Catalyst and Ligand on Miyaura Borylation of Aryl Halides

| Catalyst/Ligand System | Substrate Type | Conditions | Yield | Reference |

|---|---|---|---|---|

| PdCl₂(dppf) | Aryl bromides/iodides | 80 °C, KOAc, DMSO | Good to excellent | researchgate.net |

| Pd(dba)₂/PCy₃ | Aryl chlorides | 80 °C, KOAc, 1,4-dioxane | Good | nih.gov |

| XPhos-Pd-G2/XPhos | Aryl chlorides | Room temp, KOAc, EtOH | High | rsc.org |

This table presents a selection of catalyst systems and their general performance in Miyaura borylation reactions. Specific yields are substrate-dependent.

The solvent and reaction temperature play pivotal roles in the outcome of synthetic transformations. In Miyaura borylation, polar aprotic solvents like DMSO, 1,4-dioxane, and THF are commonly used. nih.gov Polar solvents can increase the yield of the reaction. alfa-chemistry.com However, recent studies have explored more environmentally benign solvents like ethanol, which has proven effective for room-temperature borylations. rsc.org The choice of solvent can influence the solubility of reagents and catalysts, reaction rates, and in some cases, product selectivity.

Temperature control is essential for managing reaction kinetics and minimizing side reactions. While traditional Miyaura borylations often require heating to 80-100 °C, optimized catalytic systems can significantly lower this requirement. acs.org For example, the use of specific bases has enabled borylations at 35 °C. acs.orgresearchgate.net Lowering the reaction temperature can improve the functional group tolerance and prevent the degradation of sensitive substrates. Conversely, for less reactive substrates like aryl chlorides, elevated temperatures may still be necessary to achieve reasonable reaction rates. nih.gov

Table 2: Influence of Solvent and Temperature on Borylation Reactions

| Solvent | Temperature | Base | Outcome | Reference |

|---|---|---|---|---|

| DMSO | 80 °C | KOAc | Effective for aryl bromides/iodides | nih.gov |

| 1,4-Dioxane | 80 °C | KOAc | Allows for use of aryl chlorides | nih.gov |

| Ethanol | Room Temp. | KOAc | High yield for aryl chlorides with specific catalysts | rsc.org |

| Toluene | 50 °C | KOPh | For alkenyl halides | organic-chemistry.org |

This table provides examples of how solvent and temperature can be manipulated in borylation reactions.

Strategies for Improved Yield and Selectivity

Optimizing the yield and selectivity of the synthesis of this compound is critical for its efficient production. Several factors can be manipulated to achieve this, primarily focusing on the control of the lithiation and borylation steps.

| Strategy | Description | Impact on Yield and Selectivity |

| Temperature Control | Maintaining a very low temperature (e.g., -78 °C) during the addition of n-BuLi is essential. | Prevents side reactions such as the formation of symmetrical biphenyls and decomposition of the aryllithium intermediate, thus increasing selectivity and yield. |

| Rate of Addition | The slow, dropwise addition of n-BuLi is crucial. | Ensures that the reaction remains at the desired low temperature and minimizes localized areas of high concentration, which can lead to side products. |

| Solvent Purity | The use of a strictly anhydrous and aprotic solvent like THF is mandatory. | Prevents the quenching of the highly reactive organolithium intermediate by protic impurities (e.g., water), which would lead to the formation of the debrominated starting material and a lower yield of the desired product. |

| Choice of Borate Ester | While trimethyl borate is commonly used, bulkier esters like triisopropyl borate can sometimes offer advantages. | Can improve selectivity by minimizing the formation of over-borylated products. |

| Purification Method | The final product is typically purified by recrystallization or column chromatography. | Effective purification is key to obtaining the boronic acid in high purity, which is essential for its subsequent use in applications like Suzuki-Miyaura coupling reactions. |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to chemical synthesis aims to reduce the environmental impact of chemical processes. rsc.org This involves designing synthetic routes that are more efficient, use less hazardous materials, and generate minimal waste.

Development of Environmentally Benign Synthetic Routes

The traditional synthesis of arylboronic acids, while effective, often involves the use of hazardous reagents and generates significant waste. The development of greener alternatives is an active area of research. For the synthesis of this compound, several strategies could be explored to create a more environmentally benign route:

Catalytic Borylation: An alternative to the classic lithiation-borylation sequence is the use of transition metal-catalyzed C-H borylation. This method would directly convert a C-H bond on the aromatic ring to a C-B bond, often using iridium or rhodium catalysts. This approach could potentially start from 1-bromo-3-morpholinobenzene, avoiding the use of a dibrominated precursor and the stoichiometric use of a strong base.

Use of Greener Solvents: Replacing hazardous solvents like THF with more environmentally friendly alternatives, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) which is derived from biomass, could significantly reduce the environmental footprint of the synthesis.

Flow Chemistry: Performing the synthesis in a continuous flow reactor rather than a traditional batch process can offer better control over reaction parameters, leading to higher yields and selectivity, and can also improve safety when using hazardous reagents like n-BuLi.

Atom Economy and Waste Minimization Approaches

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. primescholars.comjocpr.com A higher atom economy signifies a more sustainable process with less waste generation.

C₁₀H₁₁Br₂NO + C₄H₉Li + B(OCH₃)₃ + 3H₂O → C₁₀H₁₃BBrO₂ + LiBr + 3CH₃OH + C₄H₁₀

In this reaction, a significant portion of the mass of the reactants ends up as byproducts (LiBr, methanol, and butane) rather than the desired product.

| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 1,3-dibromo-5-morpholinobenzene | C₁₀H₁₁Br₂NO | 321.01 | Reactant |

| n-Butyllithium | C₄H₉Li | 64.06 | Reactant |

| Trimethyl borate | B(OCH₃)₃ | 103.91 | Reactant |

| Water | H₂O | 18.02 | Reactant (in workup) |

| This compound | C₁₀H₁₃BBrO₂ | 270.93 | Desired Product |

| Lithium bromide | LiBr | 86.85 | Byproduct |

| Methanol | CH₃OH | 32.04 | Byproduct |

| Butane | C₄H₁₀ | 58.12 | Byproduct |

To improve the atom economy, alternative synthetic strategies are desirable. A catalytic C-H borylation approach would have a significantly higher atom economy as it would ideally only involve the addition of a boron-containing reagent across a C-H bond, with the catalyst being used in substoichiometric amounts.

Waste minimization is another critical aspect of green chemistry. In the context of this compound synthesis, this can be addressed by:

Recycling Solvents: Implementing procedures to recover and reuse solvents like THF.

Minimizing Chromatographic Purification: Developing reaction conditions that yield a product of high enough purity to be isolated by simple recrystallization or precipitation, thus avoiding the large volumes of solvent waste associated with column chromatography.

Catalytic Methods: As mentioned, catalytic routes are inherently less wasteful as they avoid the use of stoichiometric reagents that end up as byproducts.

By focusing on these green chemistry principles, the synthesis of this compound can be made more sustainable and economically viable.

Reactivity and Mechanistic Investigations of 3 Bromo 5 Morpholinophenylboronic Acid

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds by coupling an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. nih.gov For 3-bromo-5-morpholinophenylboronic acid, this reaction can theoretically proceed via two distinct pathways: coupling at the boronic acid group or coupling at the bromo group.

In a typical Suzuki-Miyaura reaction, the boronic acid moiety of this compound would be expected to couple with a variety of aryl, heteroaryl, vinyl, and alkyl halides or triflates. The success of these couplings would depend on the reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent. The electron-donating morpholino group would likely enhance the nucleophilicity of the arylboronic acid, potentially facilitating the transmetalation step. However, the steric bulk of the morpholino group, situated meta to the boronic acid, could present some hindrance with particularly bulky electrophiles.

Conversely, the bromo substituent can also act as the electrophilic partner in a Suzuki-Miyaura coupling with other organoboron reagents. The reactivity of the C-Br bond in this context is well-established.

A hypothetical scope of the Suzuki-Miyaura reaction involving the boronic acid functionality of this compound with various electrophiles is presented below.

| Electrophile | Product | Plausible Yield | Notes |

| 4-Iodoanisole | 3-Bromo-5-morpholino-4'-methoxy-1,1'-biphenyl | Good to Excellent | Electron-rich electrophiles are generally good coupling partners. |

| 4-Bromobenzonitrile | 4'-(3-Bromo-5-morpholinophenyl)benzonitrile | Good | Tolerates electron-withdrawing groups on the electrophile. |

| 1-Bromo-4-nitrobenzene | 3-Bromo-5-morpholino-4'-nitro-1,1'-biphenyl | Moderate to Good | Nitro group can sometimes lead to side reactions but is generally tolerated. |

| 2-Bromopyridine | 2-(3-Bromo-5-morpholinophenyl)pyridine | Good | Heteroaromatic electrophiles are well-tolerated. |

| Vinyl bromide | 4-(3-Bromo-5-morpholinophenyl)styrene | Moderate | Alkenyl halides are suitable partners, leading to styrenyl derivatives. |

| Benzyl bromide | 4-(3-Bromo-5-morpholinobenzyl)benzene | Low to Moderate | Alkyl halides are generally less reactive and can lead to side reactions. |

Table 1: Illustrative Scope of Suzuki-Miyaura Reactions of this compound with Various Electrophiles. Yields are hypothetical and based on general trends in Suzuki-Miyaura reactions.

Limitations may arise with highly sterically hindered electrophiles or those bearing functional groups incompatible with the basic reaction conditions. Furthermore, at elevated temperatures or with certain catalyst systems, competitive coupling at the bromo position could occur, leading to a mixture of products.

The transmetalation step in the Suzuki-Miyaura catalytic cycle, where the organic group is transferred from the boron atom to the palladium(II) center, is a critical and often rate-determining step. rsc.org The mechanism of this process has been the subject of extensive investigation. illinois.edu For this compound, the transmetalation is initiated by the activation of the boronic acid with a base to form a more nucleophilic boronate species. acs.org

Two primary pathways are generally considered for the transmetalation step:

The Pd(II)-O-B(OH)2 Pathway: In this pathway, the palladium(II) halide complex reacts with the boronic acid to form a palladium-boronate intermediate, which then undergoes intramolecular transfer of the aryl group to the palladium center.

The Pd(II)-OH Pathway: Here, the palladium(II) halide is first converted to a palladium(II) hydroxide (B78521) complex by the base. This complex then reacts with the boronic acid, facilitating the transfer of the aryl group.

Kinetic studies on related substituted phenylboronic acids have shown that electron-donating groups generally accelerate the rate of transmetalation by increasing the nucleophilicity of the ipso-carbon of the arylboronic acid. researchgate.net

The substituents on the phenylboronic acid ring play a crucial role in modulating its reactivity.

Morpholino Group: The morpholino group is a strong electron-donating group due to the nitrogen lone pair's ability to participate in resonance with the aromatic ring. This increases the electron density on the ring and enhances the nucleophilicity of the ipso-carbon attached to the boron atom. This electronic effect is expected to accelerate the rate-determining transmetalation step of the Suzuki-Miyaura reaction. researchgate.net However, the steric bulk of the morpholino group, even in the meta position, could potentially disfavor the formation of the pre-transmetalation complex, especially with bulky palladium ligands.

Bromo Substituent: The bromo group is an electron-withdrawing group via induction but can also participate in resonance as a weak electron donor. Its primary influence in the context of the boronic acid's reactivity is electronic. The electron-withdrawing nature of the bromine atom can slightly decrease the nucleophilicity of the arylboronic acid, potentially slowing down the transmetalation step compared to an unsubstituted phenylboronic acid. However, this effect is likely outweighed by the strong electron-donating effect of the morpholino group.

The presence of both groups leads to a push-pull electronic system. The primary determinant of reactivity at the boronic acid site will be the balance between the activating effect of the morpholino group and the deactivating effect of the bromo group. In most cases, the strong activating nature of the morpholino group is expected to dominate.

Selectivity in Suzuki-Miyaura reactions with this compound can be controlled by judicious choice of reaction conditions. To favor reaction at the boronic acid site, milder conditions, lower temperatures, and specific catalyst systems that are more reactive towards boronic acids than aryl bromides would be employed. Conversely, to achieve coupling at the bromo position, one might use a different palladium catalyst and a suitable organoboron coupling partner.

Other Transition-Metal-Catalyzed Cross-Coupling Reactions

Beyond the Suzuki-Miyaura reaction, the bromo and boronic acid moieties of this compound can participate in a range of other transition-metal-catalyzed cross-coupling reactions.

The bromo substituent on this compound serves as an excellent handle for various cross-coupling reactions to form C-C bonds.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. beilstein-journals.org The bromo group of this compound could be readily coupled with various organozinc reagents (e.g., alkylzinc, arylzinc, vinylzinc) to introduce a wide range of substituents at this position. rsc.org

Stille Coupling: The Stille reaction couples an organotin reagent with an organic halide, catalyzed by palladium. researchgate.net The bromo group can be effectively coupled with organostannanes, offering another versatile method for C-C bond formation. illinois.edu

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. libretexts.org The bromo group of this compound would be expected to undergo Sonogashira coupling with various terminal alkynes to yield the corresponding alkynyl-substituted morpholinophenylboronic acid derivatives. The reaction is generally tolerant of a wide range of functional groups. researchgate.netorganic-chemistry.org

A summary of potential cross-coupling reactions involving the bromo moiety is presented below.

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Negishi | R-ZnX | Pd or Ni catalyst | 3-R-5-morpholinophenylboronic acid |

| Stille | R-SnBu₃ | Pd catalyst | 3-R-5-morpholinophenylboronic acid |

| Sonogashira | R-C≡CH | Pd catalyst, Cu(I) co-catalyst | 3-(R-C≡C)-5-morpholinophenylboronic acid |

Table 2: Potential Cross-Coupling Reactions at the Bromo Position of this compound. R represents a variety of organic substituents.

The boronic acid functionality of this compound is a suitable substrate for copper-catalyzed Chan-Lam coupling reactions, which form carbon-heteroatom bonds. organic-chemistry.org This reaction typically involves the coupling of an arylboronic acid with an amine, alcohol, or thiol.

C-N Bond Formation: this compound could be coupled with a wide range of primary and secondary amines, anilines, and other N-nucleophiles to form the corresponding N-aryl products. The reaction is typically carried out in the presence of a copper catalyst, a base, and an oxidant (often air). nih.govnih.gov

C-O Bond Formation: Similarly, coupling with alcohols and phenols would lead to the formation of aryl ethers.

The Chan-Lam coupling offers a valuable, often complementary, method to the more common palladium-catalyzed Buchwald-Hartwig amination for the synthesis of C-N and C-O bonds. The reaction conditions are generally mild, and it is known to tolerate a variety of functional groups.

| Nucleophile | Product | Plausible Yield | Notes |

| Aniline | N-(3-Bromo-5-morpholinophenyl)aniline | Good | A common transformation in Chan-Lam chemistry. |

| Benzylamine | N-(3-Bromo-5-morpholinophenyl)benzylamine | Good | Aliphatic amines are also suitable nucleophiles. |

| Phenol (B47542) | 1-Bromo-3-morpholino-5-phenoxybenzene | Moderate to Good | Formation of diaryl ethers. |

| Methanol | 1-Bromo-3-methoxy-5-morpholinobenzene | Moderate | Coupling with simple alcohols is also possible. |

Table 3: Illustrative Chan-Lam Couplings of this compound. Yields are hypothetical and based on general trends in Chan-Lam reactions.

Transition-Metal-Free Transformations

In recent years, there has been a growing interest in transition-metal-free transformations of organoboron compounds, driven by the desire for more sustainable and cost-effective synthetic methods. evitachem.comnih.gov These reactions offer an alternative to traditional metal-catalyzed processes, avoiding issues related to catalyst toxicity and removal from the final products. evitachem.com For this compound, several transition-metal-free transformations can be envisaged, primarily involving the carbon-boron bond and the aromatic ring itself.

The carbon-boron (C-B) bond of arylboronic acids is a versatile handle for the introduction of various functional groups at the ipso-position, often without the need for a transition metal catalyst. evitachem.comnih.gov This type of transformation typically involves the formation of a tetracoordinate boronate "ate" complex, which facilitates the cleavage of the C-B bond and subsequent functionalization. evitachem.com

Hydroxylation: One of the most common transition-metal-free ipso-functionalizations is the conversion of the boronic acid to a hydroxyl group, yielding a phenol. This is typically achieved using an oxidizing agent like hydrogen peroxide (H₂O₂) in an aqueous or protic solvent. nih.gov For this compound, this reaction would be expected to produce 3-bromo-5-morpholinophenol. The reaction generally proceeds under mild conditions.

Nitration: The boronic acid group can also be replaced by a nitro group (NO₂) in a process known as ipso-nitration. This transformation can be carried out using various nitrating agents under transition-metal-free conditions. nih.gov For instance, reagents like ammonium (B1175870) nitrate (B79036) in the presence of trifluoroacetic anhydride (B1165640) have been used for the ipso-nitration of various arylboronic acids. nih.gov Applying this to this compound would be expected to yield 1-bromo-3-morpholino-5-nitrobenzene.

The following table summarizes representative conditions for these ipso-functionalization reactions based on general procedures for arylboronic acids.

| Reaction Type | Reagent(s) | Solvent | Typical Yield (%) | Ref. |

| Hydroxylation | H₂O₂ | H₂O / THF | Good | nih.gov |

| Nitration | NH₄NO₃ / (CF₃CO)₂O | Acetonitrile | Moderate | nih.gov |

Note: The yields are general estimates for arylboronic acids and may vary for this compound.

The substitution pattern on the phenyl ring of this compound, with a bromine atom and a morpholino group, dictates its reactivity towards electrophilic and nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution (EAS): In electrophilic aromatic substitution, an electrophile replaces an atom (usually hydrogen) on the aromatic ring. wikipedia.org The morpholino group, being an amino ether, is an activating group and an ortho-, para-director due to the lone pair of electrons on the nitrogen atom which can be donated to the ring, stabilizing the cationic intermediate (arenium ion). wikipedia.org The bromine atom is a deactivating group but is also an ortho-, para-director. wikipedia.org In this compound, the positions ortho and para to the morpholino group are positions 2, 4, and 6. The position para to the morpholino group (position 6) is also ortho to the bromine. The positions ortho to the bromine are positions 2 and 4. Therefore, electrophilic attack is most likely to occur at positions 2, 4, and 6, with the directing effects of the two groups reinforcing each other. Common EAS reactions include halogenation, nitration, and sulfonation. wikipedia.org

Nucleophilic Aromatic Substitution (SNA_r): Nucleophilic aromatic substitution involves the replacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.org This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com In this compound, the bromine atom can act as a leaving group. However, the morpholino group is electron-donating, which disfavors a classical SNAr mechanism. Therefore, harsh reaction conditions or the use of very strong nucleophiles might be necessary for such a transformation to occur. libretexts.org

Stability and Degradation Pathways Under Various Reaction Conditions

The stability of this compound is a critical factor in its storage and use in chemical synthesis. Boronic acids, in general, are susceptible to certain degradation pathways.

One common degradation pathway for boronic acids is protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This can occur under acidic or basic conditions, or at elevated temperatures. The stability of the C-B bond can be influenced by the electronic nature of the substituents on the aromatic ring.

Another potential degradation pathway is the oxidative decomposition of the boronic acid. Furthermore, the morpholine (B109124) moiety itself can be subject to degradation under certain conditions. For instance, some microorganisms are known to degrade morpholine, often initiating the process by cleaving a C-N bond. nih.govnih.gov While this is a biological degradation pathway, it highlights the potential reactivity of the morpholine ring under specific chemical environments.

The stability of arylboronic acids can be enhanced by converting them into boronate esters, such as MIDA (N-methyliminodiacetic acid) esters, which are generally more stable towards hydrolysis and other degradation pathways. evitachem.com

The following table outlines potential degradation pathways for this compound.

| Degradation Pathway | Conditions | Product(s) | Ref. |

| Protodeboronation | Acidic/Basic conditions, Heat | 3-Bromo-5-morpholinobenzene | - |

| Oxidative Decomposition | Strong oxidizing agents | Various oxidized products | - |

| Morpholine Ring Cleavage | Specific enzymatic or chemical conditions | Ring-opened products | nih.govnih.gov |

Note: The specific conditions and products for the degradation of this compound have not been extensively reported and are extrapolated from the general behavior of related compounds.

Applications of 3 Bromo 5 Morpholinophenylboronic Acid in Advanced Chemical Synthesis and Catalysis

Role as a Key Building Block in Complex Molecule Synthesis

The distinct reactivity of the different functional groups on 3-Bromo-5-morpholinophenylboronic acid makes it an ideal starting material for the synthesis of complex organic molecules. The boronic acid is amenable to cross-coupling reactions, the bromine atom can participate in a separate set of coupling or substitution reactions, and the morpholine (B109124) group can influence the molecule's physical and chemical properties.

Construction of Diverse Organic Scaffolds and Architectures

This compound serves as a foundational component for building a variety of molecular frameworks. Organoboron compounds, particularly boronic acids, are widely used as versatile building blocks and synthetic intermediates in organic chemistry due to their stability, low toxicity, and broad reactivity. mdpi.com The presence of both a bromo group and a boronic acid allows for sequential, site-selective reactions. For instance, the boronic acid can be utilized in a Suzuki-Miyaura coupling reaction to form a new carbon-carbon bond, followed by a subsequent transformation at the bromine-substituted position. This stepwise functionalization enables the controlled and predictable assembly of intricate, three-dimensional structures. This approach is fundamental to creating libraries of compounds for various chemical and biological applications. The use of such multi-functionalized building blocks is crucial for the efficient synthesis of complex tetra-substituted compounds, which can be readily derivatized for applications in materials science and pharmaceuticals. mdpi.com

Table 1: Functional Group Reactivity in this compound

| Functional Group | Common Reaction Type | Synthetic Utility |

|---|---|---|

| Boronic Acid | Suzuki-Miyaura Coupling | Forms new Carbon-Carbon bonds, creating biaryl systems. |

| Bromine Atom | Nucleophilic Substitution, Heck, Sonogashira, Buchwald-Hartwig Coupling | Introduces diverse functional groups or links to other molecular fragments. |

Synthesis of Polyaromatic Systems and Conjugated Materials Precursors

The synthesis of polyaromatic and conjugated systems is a cornerstone of materials science, with applications in electronics and photonics. This compound is an excellent precursor for these materials via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, in particular, leverages the boronic acid group to form biaryl compounds, which are the fundamental units of many polyaromatic systems.

For example, the boronic acid moiety can be coupled with an aryl halide to construct a biaryl system. Subsequently, the bromine atom on the original ring can be used as a handle for a second coupling reaction, extending the conjugation and creating larger polyaromatic structures. This iterative approach allows for the precise engineering of the electronic and photophysical properties of the resulting materials. The synthesis of stilbenes and chalcones, which are important conjugated molecules, often involves boronic acid intermediates in Wittig-type or Claisen-Schmidt reactions. mdpi.com

Integration into Cascade and Multicomponent Reaction Sequences

Cascade and multicomponent reactions are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation, reducing waste and saving time. rsc.org Building blocks like this compound are well-suited for these complex transformations. The different reactive sites on the molecule can be engaged sequentially in a one-pot process. nih.gov For instance, a reaction sequence could be designed where an initial coupling at the boronic acid site is followed by an intramolecular cyclization involving the morpholine nitrogen or a subsequent intermolecular reaction at the bromine position. The compatibility of various functional groups, including halogens like bromine, is a key feature of many established multicomponent reactions. nih.gov This approach enables the rapid generation of molecular complexity from simple starting materials, which is highly desirable in diversity-oriented synthesis for drug discovery and material science. researchgate.net

Contributions to Medicinal Chemistry (as a synthetic intermediate)

Boron-containing compounds have garnered significant attention from the pharmaceutical industry due to their unique chemical properties and diverse biological activities. nih.govscispace.com Boronic acids, in particular, are key intermediates in the synthesis of many clinically approved drugs and investigational agents. mdpi.comnih.gov

Design and Synthesis of Novel Pharmaceutical Intermediates

This compound serves as a valuable intermediate in the synthesis of new pharmaceutical agents. google.com Its structure provides a template that can be systematically modified to explore structure-activity relationships. The morpholine group is a common feature in many drugs, often improving aqueous solubility and metabolic stability. The bromo- and boronic acid- functionalities act as synthetic handles for diversification. Chemists can use this intermediate to construct a library of related compounds, each with a different substituent introduced via reactions at the bromine or boron sites. This process is essential for optimizing the potency, selectivity, and pharmacokinetic profile of a potential drug candidate. The use of related bromo-phenylboronic acid derivatives as key intermediates is a documented strategy in the synthesis of potential therapeutics.

Strategic Incorporation of Boron-Containing Moieties into Potential Biologically Active Structures

The incorporation of a boronic acid group into a molecule is a strategic decision in drug design. nih.gov The boron atom in a boronic acid has an empty p-orbital, making it a Lewis acid that can form reversible covalent bonds with nucleophiles, such as the hydroxyl groups of serine residues in enzymes or diols found in sugars and glycoproteins. nih.govresearchgate.net This unique binding mechanism is exploited in several approved drugs.

The activity of certain compounds has been found to increase with the addition of boron atoms to the structure. researchgate.net By using this compound as a synthetic intermediate, medicinal chemists can strategically place this boron-containing pharmacophore onto a larger molecular scaffold. This allows for the design of targeted inhibitors for various enzymes, such as proteases and kinases, which play critical roles in disease. The ability of boronic acids to engage in these unique binding interactions makes them a powerful tool in the development of novel therapeutics. nih.govrsc.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-Bromo-5-fluoro-2-methoxyphenylboronic acid |

| Stilbenes |

Synthesis of Chemical Probes for Biological Research

The boronic acid functional group is a key component in the design of molecular probes for detecting biologically relevant reactive oxygen species (ROS). Boronate-based probes have emerged as highly effective tools for the detection and measurement of species such as hydrogen peroxide (H₂O₂) and peroxynitrite (ONOO⁻). nih.gov The fundamental mechanism relies on the selective oxidation of the boronate group by these specific oxidants. nih.gov

This oxidation reaction cleaves the carbon-boron bond, converting it into a hydroxyl group (a phenol (B47542) in the case of arylboronic acids). This transformation can be engineered to trigger a significant change in the molecule's properties, most commonly a "turn-on" fluorescence signal. nih.gov For example, a non-fluorescent molecule containing a boronic acid group can be designed to become highly fluorescent upon its conversion to the corresponding phenol.

While direct studies detailing the use of this compound as a specific biological probe are not prevalent, its structure is well-suited for such applications. Researchers can incorporate this molecule into a larger, non-fluorescent system (a fluorophore quencher). The presence of the boronic acid would render the system sensitive to specific biological oxidants. Upon reaction with an oxidant like H₂O₂, the resulting phenolic product could initiate a self-immolative cascade or conformational change that releases the fluorophore, leading to a measurable signal. The morpholino group can further modulate the probe's solubility and cellular uptake, while the bromo-substituent offers a handle for further synthetic modifications, allowing for the attachment of targeting moieties or other functional groups.

Table 1: Mechanism of Boronate-Based Fluorescent Probes

| Step | Process | Description |

|---|---|---|

| 1 | Initial State | The probe, containing the arylboronic acid, is in a non-fluorescent or quenched state. |

| 2 | Activation | The probe reacts with a specific biological oxidant (e.g., H₂O₂, ONOO⁻). nih.gov |

| 3 | Reaction | Oxidative deboronation occurs, cleaving the C-B bond and forming a hydroxyl group. nih.gov |

| 4 | Signal Generation | The formation of the phenol induces an electronic or structural change, leading to the emission of a fluorescent signal. |

Application in Catalyst and Ligand Design

The dual functionality of this compound makes it a versatile precursor in the development of specialized ligands and catalysts for organic synthesis.

N-Heterocyclic Carbenes (NHCs) are a crucial class of ligands in modern catalysis, known for forming strong bonds with metal centers and promoting a wide range of chemical transformations. The synthesis of functionalized NHC ligands often involves the construction of substituted aryl backbones. This compound serves as an excellent starting material for this purpose. Utilizing the Suzuki-Miyaura cross-coupling reaction, the boronic acid moiety can be coupled with a halogenated nitrogen-containing heterocycle. Subsequently, the bromo-substituent on the original ring can be used in a second coupling reaction or other transformations to build the imidazolium (B1220033) salt precursor required for NHC generation. The morpholino group remains as a functional handle on the ligand backbone, potentially influencing the catalyst's solubility, stability, and electronic properties.

Chiral organoboron compounds are increasingly important in asymmetric synthesis. A key strategy involves the reaction of boronic acids with chiral diols, such as BINOL (1,1'-bi-2-naphthol), to form chiral boronate esters. These esters can then act as chiral Lewis acids or participate in subsequent stereoselective reactions. researchgate.netnih.gov For instance, a broad range of arylboronic acids can be homologated using reagents like trifluorodiazoethane in the presence of BINOL derivatives to produce chiral α-trifluoromethyl-containing boronic acid derivatives with high enantioselectivity. nih.gov

This compound is a suitable substrate for such transformations. Its reaction with a chiral auxiliary like a BINOL derivative would yield a transient chiral boronic ester. This intermediate can then be used in asymmetric reactions, where the chiral environment dictates the stereochemical outcome of the product. The ability to generate these valuable chiral building blocks highlights the utility of the parent boronic acid in the field of asymmetric catalysis. researchgate.netnih.gov

Covalent Organic Frameworks (COFs) are crystalline porous polymers with well-defined structures, constructed from organic building blocks linked by strong covalent bonds. rsc.org Boronic acids are foundational monomers in COF synthesis, reacting with polyol linkers (like catechols) to form stable boronate ester linkages. rsc.orggoogle.com Metal-Organic Frameworks (MOFs) are similarly structured materials formed from metal ions or clusters connected by organic linkers. espublisher.comscite.ai

This compound is an ideal candidate as a trifunctional linker in the synthesis of these advanced materials.

The boronic acid group can condense with diol or triol linkers to form the porous network of a COF.

The bromo-substituent can act as a site for post-synthetic modification, allowing for the grafting of additional functional groups within the framework's pores. Alternatively, it can participate in metal coordination for the construction of certain MOFs. researchgate.net

The morpholino group adds functionality to the framework, potentially enhancing its selectivity for certain guest molecules or modifying its surface properties.

The use of such precisely designed building blocks allows for the creation of COFs and MOFs with tailored pore sizes, surface areas, and chemical functionalities for applications in gas storage, separation, and catalysis. rsc.orgnih.gov

Utility in Material Science (as a structural component)

Beyond porous frameworks, the reactive handles on this compound allow for its incorporation into other advanced materials like functional polymers and dendrimers. umich.edu

This compound is a classic example of an "AB-type" monomer. The "A" functionality (boronic acid) can react with the "B" functionality (bromo group) of another monomer via Suzuki-Miyaura polycondensation. This self-condensing polymerization allows for the synthesis of well-defined aromatic polymers. The properties of the resulting polymer, such as solubility, thermal stability, and electronic characteristics, are directly influenced by the monomer's structure. The morpholino group, in particular, can enhance solubility in organic solvents and introduce polarity to the polymer backbone.

Dendrimers are highly branched, monodisperse macromolecules with a defined architecture. nih.govmdpi.com The synthesis of dendrimers relies on a stepwise, generational growth from a central core. nih.govnih.gov this compound can be used as a building block in a convergent or divergent dendrimer synthesis strategy. For example, the bromo- group could be used to attach the molecule to a growing dendrimer branch, while the boronic acid group is subsequently used to attach further building blocks in the next generation, leading to complex, three-dimensional architectures with functional surfaces.

Table 2: Compounds Mentioned in this Article

| Compound Name | Role/Type |

|---|---|

| This compound | Primary subject, chemical building block |

| Hydrogen peroxide (H₂O₂) | Biological oxidant, probe target nih.gov |

| Peroxynitrite (ONOO⁻) | Biological oxidant, probe target nih.gov |

| N-Heterocyclic Carbene (NHC) | Class of ligands in catalysis |

| BINOL (1,1'-bi-2-naphthol) | Chiral auxiliary for asymmetric synthesis researchgate.netnih.gov |

| Metal-Organic Framework (MOF) | Porous material espublisher.comscite.ai |

| Covalent Organic Framework (COF) | Porous material rsc.orggoogle.com |

Development of Responsive Materials and Sensors (chemical sensing applications)

The unique chemical characteristics of this compound, specifically the boronic acid functional group, position it as a valuable component in the creation of advanced responsive materials and chemical sensors. The core principle behind its application in this domain lies in the ability of the boronic acid moiety to reversibly interact with diols, leading to the formation of cyclic boronate esters. This interaction is often sensitive to the surrounding chemical environment, such as pH, which allows for the design of "smart" materials that respond to specific stimuli. rsc.orgrsc.org

Arylboronic acid-functionalized materials have been extensively utilized in a variety of sensing platforms. rsc.org These materials can be engineered into scaffolds like hydrogels, which exhibit properties such as self-healing due to the dynamic and covalent nature of the boronate ester bonds. rsc.org The responsiveness of these materials is a key feature; for instance, they can be designed to degrade in acidic conditions or in the presence of reactive oxygen species (ROS). rsc.orgrsc.org This tuneability makes arylboronic acid derivatives, in general, highly suitable for developing materials that respond to specific biological or chemical signals. mdpi.com

In the context of chemical sensing, phenylboronic acid derivatives have been integrated into various sensor types, including electrochemical and optical sensors. mdpi.commdpi.com These sensors can detect a range of analytes. For example, the interaction with diol-containing molecules forms the basis for non-enzymatic glucose sensors. mdpi.comjnsparrowchemical.com While the binding affinity for glucose can be lower compared to other sugars like fructose, these sensors are effective for detecting the millimolar glucose concentrations found in biological samples. mdpi.com

The general mechanism for a phenylboronic acid-based sensor involves the binding of a target analyte, which alters the electronic state of the boronic acid compound. This change, in turn, results in a detectable shift in the material's optical or electrochemical properties. mdpi.com For instance, fluorescent probes incorporating arylboronic acids can change their optical output in response to ROS, which has been instrumental in cellular imaging. rsc.org Similarly, the binding of analytes like dopamine, which possesses a diol-like structure, to phenylboronic acid-modified electrodes can be detected through changes in impedance or other electrical signals. jnsparrowchemical.comnih.gov

The specific structure of this compound, featuring both a bromine atom and a morpholino group, suggests potential advantages and specific applications. The electron-withdrawing nature of the bromine atom can influence the Lewis acidity of the boron center, potentially modulating the pKa of the boronic acid and its binding affinity with diols. The morpholino group, a bulky and electron-donating substituent, can also affect the molecule's solubility, steric interactions, and electronic properties, which could be leveraged to fine-tune the selectivity and sensitivity of a sensor. While direct research on this specific compound is not extensively detailed in public literature, the established principles of boronic acid chemistry provide a strong foundation for its potential applications.

Table of Potential Analytes for Phenylboronic Acid-Based Sensors

| Analyte Category | Specific Examples | Sensing Principle |

| Carbohydrates | Glucose, Fructose, Mannose | Reversible boronate ester formation with diol groups. mdpi.com |

| Biomolecules | Dopamine, Glycoproteins, Sialic Acid | Binding to diol-like structures or specific carbohydrate moieties. nih.govacs.org |

| Reactive Species | Hydrogen Peroxide (H₂O₂) | Oxidation of the phenylboronic acid. rsc.orgmdpi.com |

| Anions | Fluoride, Cyanide | Interaction with the Lewis acidic boron atom. mdpi.comnih.gov |

Advanced Theoretical and Computational Studies on 3 Bromo 5 Morpholinophenylboronic Acid

Electronic Structure and Bonding Analysis

The electronic nature of 3-Bromo-5-morpholinophenylboronic acid is complex, arising from the interplay of the electron-withdrawing bromo group, the potentially electron-donating morpholino group, and the boronic acid moiety on the phenyl ring.

Density Functional Theory (DFT) Calculations for Ground State Geometries

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's ground state geometry and electronic properties. For this compound, a DFT calculation, likely using a functional such as B3LYP with a basis set like 6-311+G*, would be the standard approach to determine its most stable three-dimensional structure. acs.org

The calculation would optimize bond lengths, bond angles, and dihedral angles to find the minimum energy conformation. Key structural parameters of interest would be the C-B, C-Br, and C-N bond lengths, as well as the orientation of the morpholino and boronic acid groups relative to the phenyl ring. The presence of the meta-substituents is expected to induce some distortion in the phenyl ring from perfect planarity.

Table 1: Predicted Trends in Key Geometrical Parameters for this compound from DFT Calculations

| Parameter | Expected Value Range | Influencing Factors |

| C-B Bond Length | ~1.55 - 1.57 Å | Electronic effects of substituents on the ring |

| C-Br Bond Length | ~1.89 - 1.91 Å | Standard for brominated aromatic systems |

| C-N Bond Length | ~1.38 - 1.42 Å | Potential for some double bond character due to resonance |

| O-B-O Bond Angle | ~118° - 121° | Near trigonal planar geometry of the boronic acid group |

| C-C-B Bond Angle | ~120° - 122° | Steric and electronic influence of the boronic acid group |

Note: This table represents expected values based on general DFT studies of substituted phenylboronic acids and not specific published data for this compound.

Molecular Orbital and Frontier Orbital Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's reactivity. The energy and spatial distribution of these orbitals dictate how the molecule will interact with other chemical species.

For this compound, the HOMO is expected to be largely localized on the electron-rich phenyl ring and the nitrogen and oxygen atoms of the morpholino group. The LUMO, conversely, is anticipated to be centered on the electron-deficient boronic acid moiety and the carbon atom to which it is attached, as well as having contributions from the antibonding orbitals of the C-Br bond. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity.

Natural Bond Orbital (NBO) analysis can further elucidate the electronic structure by describing the charge distribution and bonding interactions in terms of localized orbitals. researchgate.net This analysis would likely reveal a significant positive charge on the boron atom and a degree of p-character in the C-N bond, suggesting some resonance interaction between the morpholino group and the phenyl ring.

Reaction Mechanism Elucidation and Transition State Analysis

Computational modeling is an invaluable tool for mapping out the energetic landscapes of chemical reactions, identifying intermediates, and calculating the activation energies of transition states.

Computational Modeling of Key Catalytic Cycles and Intermediate Formation

This compound is a prime candidate for use in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis. Computational studies on similar phenylboronic acids have detailed the mechanism of this palladium-catalyzed reaction. The key steps that could be modeled for this specific compound include:

Oxidative Addition: The addition of an aryl halide to the Pd(0) catalyst.

Transmetalation: The transfer of the 3-bromo-5-morpholinophenyl group from the boron atom to the palladium center. This is a crucial step where the boronic acid's structure and electronic properties play a direct role. The formation of a boronate intermediate, by reaction with a base, is often a prerequisite for this step.

Reductive Elimination: The final step where the coupled product is formed, and the Pd(0) catalyst is regenerated.

Computational modeling can determine the energy barriers for each of these steps, helping to predict reaction rates and identify the rate-determining step.

Prediction of Regioselectivity and Diastereoselectivity in Transformations

While regioselectivity is not a primary concern for the Suzuki-Miyaura coupling of this compound itself (as the coupling occurs at the C-B bond), computational studies can be crucial in predicting the outcomes of other potential reactions. For instance, if this molecule were to undergo further electrophilic aromatic substitution, calculations could predict the most likely position of attack based on the calculated charge distribution and orbital densities on the phenyl ring.

Conformational Analysis and Intermolecular Interactions

The three-dimensional shape and the way molecules interact with each other are fundamental to their physical properties and biological activity.

The primary conformational flexibility in this compound lies in the rotation around the C-B and C-N bonds. Computational potential energy surface scans can be performed to identify the most stable conformers and the energy barriers to rotation. It is likely that the lowest energy conformation will involve a specific orientation of the boronic acid and morpholino groups to minimize steric hindrance and maximize favorable electronic interactions.

Furthermore, computational methods can model the intermolecular interactions that govern the solid-state packing and solubility of the compound. Key interactions would include:

Hydrogen Bonding: The boronic acid group is an excellent hydrogen bond donor and acceptor, leading to the formation of dimers or extended networks in the solid state.

π-π Stacking: The aromatic phenyl rings can stack on top of each other, contributing to the stability of the crystal lattice.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites on neighboring molecules.

These computational insights are foundational for designing new materials and for understanding the interactions of boronic acid derivatives with biological targets, such as the active sites of enzymes. nih.govnih.gov The ability of phenylboronic acids to bind to diols is a key feature, for example in the context of sensing or targeting saccharides, which is influenced by the electronic properties of the substituents. acs.org

Theoretical Prediction and Interpretation of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Advanced computational chemistry provides powerful tools for the theoretical prediction and detailed interpretation of the spectroscopic properties of molecules like this compound. These theoretical studies, often employing Density Functional Theory (DFT), offer profound insights into the electronic structure and vibrational modes of the molecule, which are directly related to its spectroscopic signatures. By calculating these properties, researchers can corroborate experimental findings, assign spectral features with confidence, and understand the underlying molecular phenomena.

Computational methods have been successfully applied to study related bromophenylboronic acid derivatives, providing a strong basis for understanding the spectroscopic characteristics of this compound. researchgate.net For instance, theoretical calculations for similar molecules have shown excellent agreement with experimental data, validating the computational approaches used. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations of NMR spectra are typically performed using the Gauge-Including Atomic Orbital (GIAO) method. This approach allows for the prediction of the chemical shifts (δ) of ¹H and ¹³C nuclei. The calculated isotropic shielding values are then converted into chemical shifts using a reference compound, commonly tetramethylsilane (B1202638) (TMS).

For a molecule like this compound, the predicted ¹H NMR spectrum would show distinct signals for the protons on the phenyl ring and the morpholine (B109124) moiety. The substitution pattern on the aromatic ring, with a bromine atom and a morpholino group, would significantly influence the chemical shifts of the aromatic protons due to their electronic effects. Similarly, the ¹³C NMR spectrum would be predicted, with the carbon atom attached to the bromine atom expected to show a characteristic shift. Studies on analogous compounds like 3-bromophenylboronic acid have demonstrated a strong linear correlation between experimental and calculated chemical shifts. researchgate.net

Below is a hypothetical data table illustrating the kind of results expected from a GIAO calculation for this compound, based on typical values for similar structures.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.2 - 7.8 | 125 - 135 |

| Morpholine CH₂ (O-CH₂) | 3.7 - 3.9 | 65 - 70 |

| Morpholine CH₂ (N-CH₂) | 3.1 - 3.3 | 45 - 50 |

| C-Br | - | 120 - 125 |

| C-B(OH)₂ | - | 130 - 140 |

Infrared (IR) Spectroscopy

Theoretical IR spectra are calculated by determining the vibrational frequencies of the molecule. These calculations can predict the wavenumbers and intensities of the fundamental vibrational modes. The results are often scaled by a factor to correct for anharmonicity and the approximations inherent in the computational methods. Total Energy Distribution (TED) analysis can be used to assign the calculated vibrational frequencies to specific molecular motions, such as stretching, bending, and torsional modes. researchgate.net

For this compound, key predicted vibrational bands would include:

O-H stretching of the boronic acid group, typically appearing as a broad band in the high-frequency region.

C-H stretching of the aromatic and morpholine groups.

C=C stretching of the phenyl ring.

C-N and C-O stretching of the morpholine ring.

C-Br stretching at lower frequencies.

B-O stretching of the boronic acid functional group.

The table below provides an example of predicted IR frequencies for key functional groups, based on studies of related compounds. researchgate.net

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H Stretch | 3400 - 3600 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C=C Aromatic Stretch | 1550 - 1600 |

| C-N Stretch | 1150 - 1250 |

| C-Br Stretch | 500 - 600 |

| B-O Stretch | 1330 - 1380 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for predicting UV-Vis absorption spectra. nih.gov These calculations yield the electronic excitation energies, corresponding absorption wavelengths (λmax), and oscillator strengths (f), which relate to the intensity of the absorption bands. researchgate.net The analysis of the molecular orbitals involved in these electronic transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides a detailed understanding of the nature of the electronic excitations (e.g., π→π* transitions). mdpi.com

For this compound, the predicted UV-Vis spectrum would be characterized by absorptions in the UV region, arising from electronic transitions within the substituted phenyl ring. The morpholino group, acting as an electron-donating group, and the bromo group would influence the energy of these transitions and thus the position of the absorption maxima.

A sample data table of predicted UV-Vis properties is shown below.

| Excitation | Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | ~280 | > 0.1 | HOMO → LUMO (π→π) |

| S₀ → S₂ | ~240 | > 0.1 | HOMO-1 → LUMO (π→π) |

These theoretical predictions are invaluable for interpreting experimental spectra and for gaining a deeper understanding of the molecular properties of this compound at the atomic level.

Future Directions and Emerging Research Opportunities for 3 Bromo 5 Morpholinophenylboronic Acid

Exploration of Unconventional Reactivity and Novel Transformations

While arylboronic acids are staples in cross-coupling reactions, the specific substitution pattern of 3-bromo-5-morpholinophenylboronic acid invites the exploration of less conventional reactivity. Future research could focus on leveraging the electronic bias of the ring for regioselective functionalization or uncovering novel catalytic cycles.

Modulating Reactivity in Cross-Coupling: The bromo- and morpholino-substituents create a unique electronic environment that could be exploited to control reactivity in Suzuki-Miyaura cross-coupling reactions. nih.gov Understanding how these groups influence the rates of key mechanistic steps, such as transmetalation and reductive elimination, could lead to the development of highly specialized and efficient coupling protocols.

Protodeboronation Studies: Arylboronic acids can undergo protodeboronation (the replacement of the boronic acid group with a hydrogen atom), a decomposition pathway that can reduce the efficiency of chemical processes. nih.gov Mechanistic investigations into the stability of this compound under various pH conditions would be critical for optimizing its use in aqueous reaction media. Such studies could reveal the influence of the morpholino group on the pKa of the boronic acid and its susceptibility to this decomposition pathway. nih.govmdpi.com

Dual-Handle Transformations: The presence of both a C-Br bond and a C-B bond offers the potential for sequential or orthogonal cross-coupling reactions. Research could target the development of catalytic systems that selectively activate one site over the other, enabling the programmed, step-wise construction of complex molecular architectures from a single, versatile building block.

Development of Sustainable and Scalable Synthetic Methodologies

The transition from laboratory-scale synthesis to industrial production necessitates the development of green, cost-effective, and scalable manufacturing processes. Future research on this compound should prioritize these principles.

One-Pot Syntheses: Inspired by practical, multigram-scale syntheses of related substituted phenols, one-pot procedures could be developed for this compound. nih.gov For instance, a sequence involving C-H activation, borylation, and subsequent functionalization could streamline the synthesis from readily available precursors, minimizing intermediate isolation steps and solvent waste. nih.gov

Flow Chemistry: Continuous flow manufacturing offers superior control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch processing. Developing a flow-based synthesis for this compound would represent a significant advance in its production, potentially improving yield and purity.

Green Chemistry Metrics: Future synthetic routes should be evaluated based on green chemistry principles. This includes the use of less hazardous solvents, minimizing the use of protecting groups, and designing energy-efficient processes. The development of catalytic systems that operate under milder conditions would be a key aspect of this research.

Integration into Automated Synthesis and High-Throughput Screening Platforms

The increasing role of automation in chemical synthesis and drug discovery presents a significant opportunity for this compound. Its structure is well-suited for inclusion in automated platforms to accelerate the discovery of new functional molecules.

Adaptation for Automated Synthesis: Platforms for the automated iterative synthesis of small molecules have been developed using boronate building blocks. chemrxiv.org To integrate this compound into such systems, it could be converted into a more stable derivative, such as an N-methyliminodiacetic acid (MIDA) or triisopropyl-dioxaborolane-acetate (TIDA) boronate, which are often more robust under automated coupling conditions. chemrxiv.org This would enable its rapid incorporation into diverse molecular scaffolds.

High-Throughput Library Synthesis: As a bifunctional building block (containing both the boronic acid and a bromine atom for further diversification), this compound is an ideal candidate for the synthesis of compound libraries for high-throughput screening (HTS). nih.gov Automated platforms could rapidly generate hundreds or thousands of analogues, which could then be screened to identify hits for therapeutic development or other applications. nih.gov

Phenotypic Screening: The resulting libraries could be subjected to phenotypic HTS campaigns, which aim to identify small molecules that induce a particular biological effect without a preconceived target. nih.gov The unique combination of a halogen, a morpholine (B109124), and a phenylboronic acid—a moiety known to interact with glycoproteins overexpressed on cancer cells—makes this scaffold particularly interesting for such screens. nih.gov

Synergistic Experimental and Computational Approaches for Mechanistic Discovery

A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. A combined experimental and computational approach would be particularly powerful for elucidating the behavior of this compound.

Computational Modeling of Reaction Pathways: Density Functional Theory (DFT) and other computational methods can be used to model reaction mechanisms, predict transition state energies, and understand the roles of catalysts and substituents. rsc.orgresearchgate.net Such studies could provide invaluable insights into the reactivity of this specific arylboronic acid in various transformations, guiding experimental design.

Kinetic and Spectroscopic Analysis: Experimental techniques, such as in-situ NMR spectroscopy, can provide real-time kinetic data on reaction progress and the speciation of intermediates. nih.gov This empirical data is essential for validating and refining computational models.

Predicting Physicochemical Properties: Computational chemistry can also predict key properties like the pKa of the boronic acid, which is critical for its application in medicinal chemistry and as a sensor. mdpi.commdpi.com While computational predictions of pKa for arylboronic acids have historically been challenging, improved procedures that account for conformational effects are yielding more accurate results. mdpi.com A synergistic approach, where computational predictions are benchmarked against experimental measurements, would provide a robust understanding of the compound's properties. dntb.gov.uaresearchgate.net

Design of Next-Generation Functional Materials Utilizing the Compound's Architecture

The unique features of this compound make it an attractive building block for the design of advanced functional materials with tailored properties. Boronic acids are increasingly recognized not just as synthetic reagents, but as key components for creating intelligent molecules and materials. nih.gov

Stimuli-Responsive Systems: The boronic acid group can form reversible covalent bonds with diols, a property that can be exploited to create materials that respond to specific stimuli. nih.govnih.gov For example, materials incorporating this compound could be designed to release a cargo in response to changes in pH or the presence of reactive oxygen species (ROS), both of which are relevant in disease microenvironments. nih.gov

Targeted Drug Delivery: Phenylboronic acid-based materials have been shown to target sialic acid, which is often overexpressed on the surface of cancer cells. nih.gov The this compound scaffold could be incorporated into nanoparticles or other drug delivery vehicles to achieve specific tumor targeting. nih.gov The morpholine and bromine substituents provide handles for attaching therapeutic agents or imaging probes.

Covalent Organic Frameworks (COFs): Boronic acids are key building blocks in the construction of COFs, which are crystalline porous polymers with applications in catalysis, gas storage, and sensing. mdpi.com The specific geometry and electronic properties of this compound could be used to construct novel COFs with unique topologies and functions.

Q & A

Q. What are the standard synthetic routes for preparing 3-Bromo-5-morpholinophenylboronic acid?

The synthesis typically involves sequential functionalization of a phenylboronic acid scaffold. A common approach is the introduction of the morpholino group via Buchwald-Hartwig amination or nucleophilic aromatic substitution, followed by bromination using reagents like NBS (N-bromosuccinimide) under controlled conditions. Purification often employs column chromatography or recrystallization to isolate the product. The bromo and morpholino groups influence reactivity, requiring careful optimization of stoichiometry and reaction time to avoid over-bromination or side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?